

Application Notes: In Vitro Cellular Assays with (-)-Enitociclib

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Compound of Interest		
Compound Name:	(-)-Enitociclib	
Cat. No.:	B3419896	Get Quote

Introduction

(-)-Enitociclib (also known as BAY 1251152 or VIP152) is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][3] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), which is essential for transcriptional elongation.[2][4][5] By inhibiting CDK9, enitociclib effectively blocks RNA Pol II-mediated transcription, leading to the rapid depletion of proteins with short half-lives.[4][6] This includes key oncogenic drivers and anti-apoptotic proteins such as MYC and Myeloid Cell Leukemia-1 (MCL1).[3][4][6] Consequently, enitociclib treatment can induce cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival and proliferation.[2][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of (-)-enitociclib in cancer cell lines.

Data Presentation

The cytotoxic activity of **(-)-Enitociclib** has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of (-)-Enitociclib in Various Cancer Cell Lines

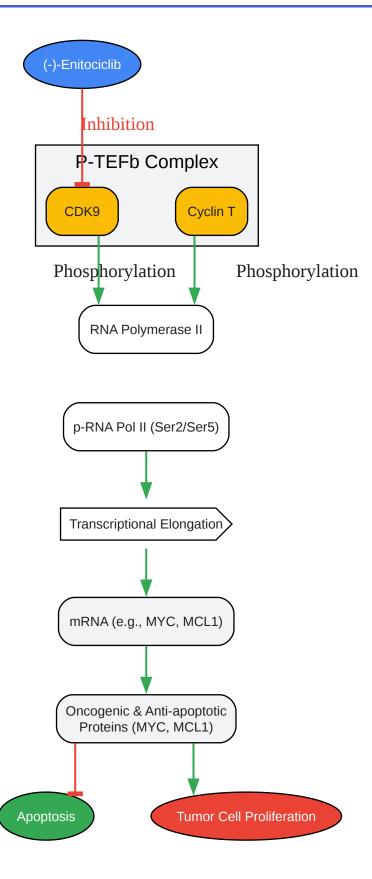


Cell Line	Cancer Type	IC50 Value	Assay Duration
MOLM-13	Acute Myeloid Leukemia	29 nM	Not Specified
NCI-H929	Multiple Myeloma	36 - 78 nM (Range)	96 hours
OPM-2	Multiple Myeloma	36 - 78 nM (Range)	96 hours
MM1.S	Multiple Myeloma	36 - 78 nM (Range)	96 hours
U266B1	Multiple Myeloma	36 - 78 nM (Range)	96 hours
SU-DHL-4	Diffuse Large B-cell Lymphoma	43 - 152 nM (Range)	Not Specified
SU-DHL-10	Diffuse Large B-cell Lymphoma	43 - 152 nM (Range)	Not Specified
Rh30	Alveolar Rhabdomyosarcoma	48 - 182 nM (Range)	96 hours
Rh41	Alveolar Rhabdomyosarcoma	48 - 182 nM (Range)	96 hours
LAN1	Neuroblastoma	39 - 123 nM (Range)	96 hours
SK-N-BE(2)	Neuroblastoma	39 - 123 nM (Range)	96 hours

Data compiled from multiple preclinical studies.[1][3][8][9]

Signaling Pathway and Experimental Workflow

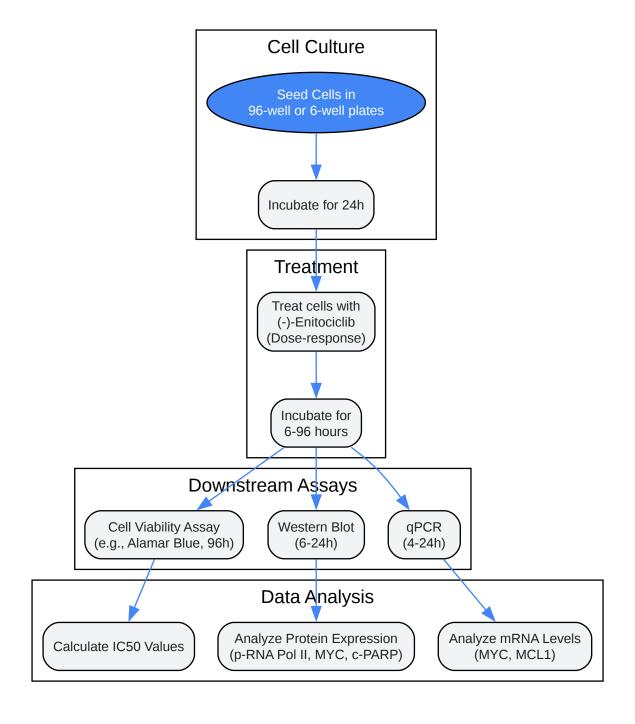




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Caption: **(-)-Enitociclib** inhibits the CDK9/Cyclin T complex, blocking RNA Pol II phosphorylation and oncogene transcription, leading to apoptosis.



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Caption: General workflow for in vitro evaluation of **(-)-Enitociclib**, from cell culture to data analysis.



Experimental Protocols General Cell Culture Protocol

This protocol is a general guideline and should be adapted for specific cell lines (e.g., Multiple Myeloma, DLBCL).

Materials:

- Appropriate cancer cell line (e.g., OPM-2, NCI-H929, SU-DHL-4).[3][8]
- Complete growth medium (e.g., RPMI-1640 or DMEM).[8]
- Fetal Bovine Serum (FBS), typically 10%.[8]
- Penicillin/Streptomycin solution.[8]
- (-)-Enitociclib stock solution (e.g., 10 mM in DMSO).[1]
- Sterile cell culture plates (6-well, 96-well), flasks, and pipettes.

Procedure:

- Culture cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[8]
- Passage cells regularly to maintain logarithmic growth. For suspension cells, this involves dilution; for adherent cells, use trypsinization.
- For experiments, count cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
- Prepare working solutions of (-)-Enitociclib by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]

Cell Viability (Cytotoxicity) Assay



This protocol uses the Alamar Blue (Resazurin) assay to measure cell viability following enitociclib treatment.[8]

- Materials:
 - 96-well clear-bottom, black-sided plates.
 - Alamar Blue reagent.
 - Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm).
- Procedure:
 - Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 μL of media.[8]
 - Incubate the plate for 24 hours to allow cells to attach (if adherent) and acclimatize.[1]
 - Add 100 μL of media containing serial dilutions of (-)-Enitociclib to achieve final concentrations typically ranging from 1 nM to 10 μM.[1][8] Include a vehicle control (DMSO only).
 - Incubate the plate for 96 hours at 37°C and 5% CO2.[8]
 - Add Alamar Blue reagent (typically 10% of the well volume) to each well and incubate for an additional 2-4 hours, or as per the manufacturer's instructions.
 - Measure fluorescence using a plate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

Apoptosis and Target Modulation by Western Blot

This protocol details the detection of apoptosis markers (cleaved PARP, cleaved Caspase-3) and mechanism-of-action markers (p-RNA Pol II, MYC, MCL1).[3][4][8]

Materials:



- o 6-well plates.
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4][8]
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- Nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-RNA Pol II (Ser2/Ser5), anti-MYC, anti-MCL1, and a loading control (e.g., anti-β-actin or anti-GAPDH).[3][8]
- HRP-conjugated secondary antibodies.
- Enhanced Chemiluminescence (ECL) substrate.
- Imaging system (e.g., ChemiDoc).
- Procedure:
 - Cell Treatment and Lysis:
 - Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
 - Treat cells with various concentrations of (-)-Enitociclib (e.g., 0.5 μM to 1 μM) for desired time points (e.g., 6, 12, 24 hours).[8]
 - Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.[10]
 - Centrifuge the lysates at 12,000g for 15 minutes at 4°C to pellet cell debris.[10]
 - Collect the supernatant and determine the protein concentration using a BCA assay.
 - Electrophoresis and Transfer:



- Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein (e.g., 30 μg) per lane onto an SDS-PAGE gel.[4][8]
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in blocking buffer.
 - Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
 - Wash the membrane three times with TBST for 5 minutes each.[10]
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
 - Wash the membrane again three times with TBST.
 - Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.[3]

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